molecular formula C6H6N2OS B2517067 2-Mercaptonicotinamide CAS No. 50596-67-3

2-Mercaptonicotinamide

Cat. No.: B2517067
CAS No.: 50596-67-3
M. Wt: 154.19
InChI Key: JWGLQVHQUBWDSP-UHFFFAOYSA-N
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Description

2-Mercaptonicotinamide is an organic compound with the molecular formula C6H6N2OS It is a derivative of nicotinamide, where the amide group is substituted with a thiol group

Scientific Research Applications

2-Mercaptonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an antioxidant and its ability to modulate biological pathways.

    Medicine: Research has explored its use in drug development, particularly for its potential anti-inflammatory and anticancer properties.

    Industry: It is used in the development of materials with specific properties, such as enhanced adhesion or conductivity.

Future Directions

While specific future directions for 2-Mercaptonicotinamide are not mentioned in the available resources, the field of chemical research is continually evolving, with new methodologies and applications being developed .

Mechanism of Action

Mode of Action

It is known that the compound is involved in the synthesis of biologically and medicinally relevant compounds . .

Result of Action

As the compound is involved in the synthesis of biologically and medicinally relevant compounds , it is likely to have significant effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Mercaptonicotinamide is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound is recommended to be stored at room temperature , suggesting that temperature could affect its stability.

Biochemical Analysis

Biochemical Properties

It is known that mercapto compounds, like 2-Mercaptoethanol, can act as biological antioxidants by scavenging hydroxyl radicals . They are also used to reduce disulfide bonds, which can disrupt the tertiary and quaternary structure of proteins

Cellular Effects

The specific cellular effects of 2-Mercaptonicotinamide are currently unknown due to the lack of experimental data. Mercapto compounds are known to have significant effects on cells. For instance, 2-Mercaptoethanol has been found to enhance the proliferation and survival of mesenchymal stem cells at higher passage numbers . It is possible that this compound might have similar effects on cell function, but this needs to be confirmed through experimental studies.

Molecular Mechanism

As a mercapto compound, it may interact with biomolecules through its sulfur atom, potentially forming disulfide bonds or acting as an antioxidant

Temporal Effects in Laboratory Settings

It is known that the effects of certain biochemical compounds can change over time due to various factors such as degradation, metabolic processing, and changes in cellular conditions

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product . Understanding the metabolic pathways of this compound could provide insights into its interactions with enzymes or cofactors, effects on metabolic flux, and changes in metabolite levels.

Transport and Distribution

Understanding how this compound is transported and distributed can provide insights into its interactions with transporters or binding proteins, as well as its effects on localization or accumulation .

Subcellular Localization

Subcellular localization refers to the specific location of a molecule within a cell, which can influence its activity or function . Understanding the subcellular localization of this compound could provide insights into its effects on cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptonicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinamide with thiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are often nicotinamide and a thiolating agent, with the reaction being catalyzed by a suitable base.

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptonicotinamide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Thioethers or other substituted derivatives.

Comparison with Similar Compounds

2-Mercaptonicotinamide can be compared with other thiol-containing compounds, such as:

    2-Mercaptonicotinic acid: Similar in structure but with a carboxylic acid group instead of an amide.

    Cysteine: An amino acid with a thiol group, commonly found in proteins.

    Glutathione: A tripeptide with a thiol group, known for its role in cellular antioxidant defense.

Uniqueness: this compound is unique due to its combination of a thiol group and a nicotinamide backbone, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and materials science.

Properties

IUPAC Name

2-sulfanylidene-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGLQVHQUBWDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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